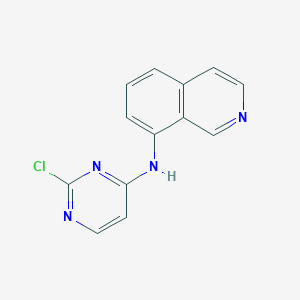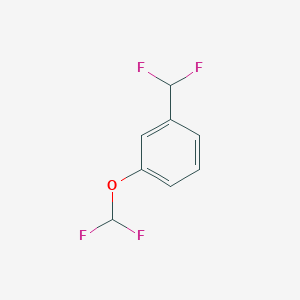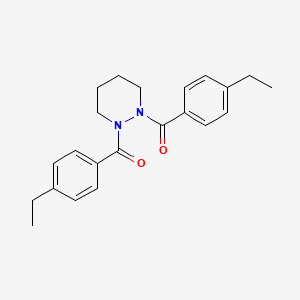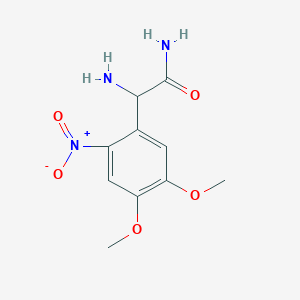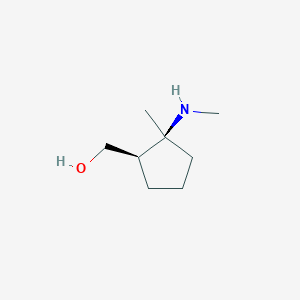
2-Chloro-4-cyclopropyl-1-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-cyclopropyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8ClF3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a cyclopropyl group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4-cyclopropyl-1-(trifluoromethyl)benzene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for higher yields and cost-effectiveness by using efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-cyclopropyl-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in solvents such as water or ethanol at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-hydroxy-4-cyclopropyl-1-(trifluoromethyl)benzene or 2-amino-4-cyclopropyl-1-(trifluoromethyl)benzene.
Oxidation: Formation of 2-chloro-4-cyclopropyl-1-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-chloro-4-cyclopropyl-1-(difluoromethyl)benzene.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-cyclopropyl-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-cyclopropyl-1-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but lacks the cyclopropyl group.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Similar structure but has a fluorine atom instead of a cyclopropyl group.
4-Chlorobenzotrifluoride: Similar structure but lacks the cyclopropyl group.
Uniqueness
2-Chloro-4-cyclopropyl-1-(trifluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic effects. This uniqueness can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H8ClF3 |
|---|---|
Molekulargewicht |
220.62 g/mol |
IUPAC-Name |
2-chloro-4-cyclopropyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8ClF3/c11-9-5-7(6-1-2-6)3-4-8(9)10(12,13)14/h3-6H,1-2H2 |
InChI-Schlüssel |
RMJDUTLSOKYCJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=C(C=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)
